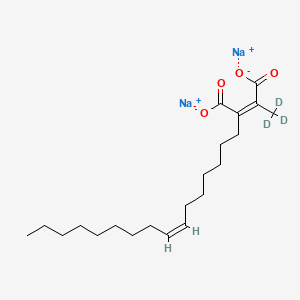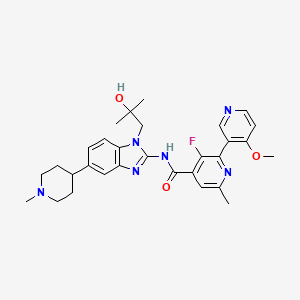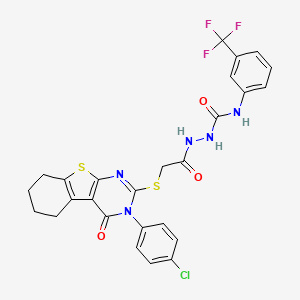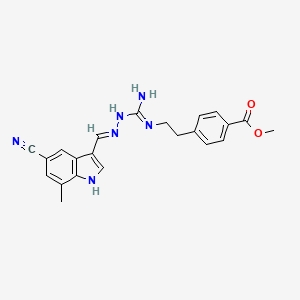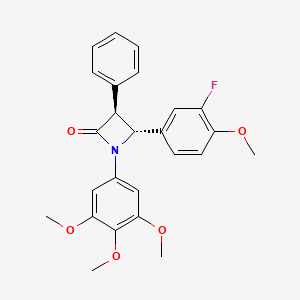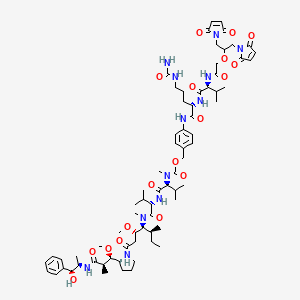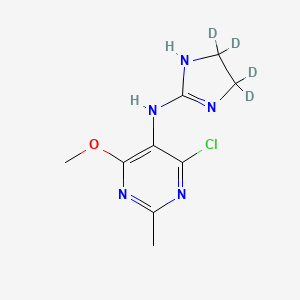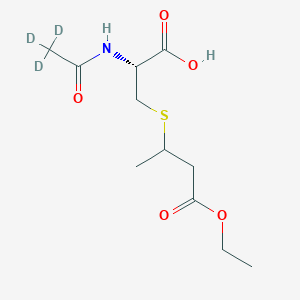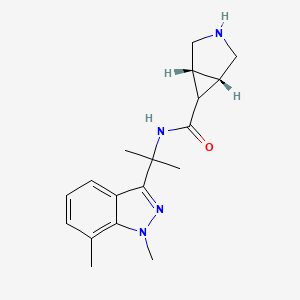
SSTR4 agonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SSTR4 agonist 2 is a potent agonist of the somatostatin receptor subtype 4 (SSTR4). Somatostatin receptors are a group of G-protein-coupled receptors that play versatile roles in inhibiting the secretion of multiple hormones such as growth hormone and thyroid-stimulating hormone. SSTR4 is highly expressed in the central nervous system and mediates potent analgesic and anti-inflammatory actions .
准备方法
The preparation of SSTR4 agonist 2 involves synthetic routes that typically include the formation of N-(pyrrolidine-3-yl or piperidin-4-yl)acetamide derivatives. These compounds are synthesized through a series of chemical reactions involving specific reagents and conditions. The industrial production methods for these compounds are designed to ensure high yield and purity, often involving multi-step synthesis and purification processes .
化学反应分析
SSTR4 agonist 2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
SSTR4 agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of somatostatin receptor agonists.
Biology: Investigated for its role in modulating sensory nerve transmission and its potential in pain management.
Medicine: Explored for its potential in treating diseases or disorders associated with SSTR4, such as Alzheimer’s disease, epilepsy, and depression.
Industry: Utilized in the development of new therapeutic agents targeting SSTR4-related pathways .
作用机制
The mechanism of action of SSTR4 agonist 2 involves binding to the somatostatin receptor subtype 4, which is localized to axons and cell bodies of dorsal root ganglia neurons. This binding modulates multiple pathways, including:
Enhancing potassium currents: By opening G protein-coupled, inwardly rectifying potassium channels.
Decreasing calcium currents: By inhibiting voltage-gated calcium channels.
Inhibiting transient receptor potential vanilloid-1 and ankyrin-1 channels: Leading to the normalization of neuronal excitability and reduction of inflammatory and neuropathic pain
相似化合物的比较
SSTR4 agonist 2 is unique compared to other similar compounds due to its high potency and selectivity for the somatostatin receptor subtype 4. Similar compounds include:
J-2156: Another potent SSTR4 agonist known for its analgesic properties.
CNTX-0290: A human SSTR4 agonist under development as an oral analgesic for nociceptive and non-nociceptive pain
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications.
属性
分子式 |
C18H24N4O |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
(1R,5S)-N-[2-(1,7-dimethylindazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-10-6-5-7-11-15(10)22(4)21-16(11)18(2,3)20-17(23)14-12-8-19-9-13(12)14/h5-7,12-14,19H,8-9H2,1-4H3,(H,20,23)/t12-,13+,14? |
InChI 键 |
ZWNVABDSAWDSPA-PBWFPOADSA-N |
手性 SMILES |
CC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3[C@H]4[C@@H]3CNC4 |
规范 SMILES |
CC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3C4C3CNC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
